molecular formula C12H8Cl2O B8370486 2',6'-Dichlorobiphenyl-2-ol

2',6'-Dichlorobiphenyl-2-ol

Cat. No.: B8370486
M. Wt: 239.09 g/mol
InChI Key: IPHMSROLQIBDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',6'-Dichlorobiphenyl-2-ol is a useful research compound. Its molecular formula is C12H8Cl2O and its molecular weight is 239.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8Cl2O

Molecular Weight

239.09 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)phenol

InChI

InChI=1S/C12H8Cl2O/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15/h1-7,15H

InChI Key

IPHMSROLQIBDSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2′,6′-dichloro-1,1′-biphenyl-2-yl methyl ether (5.83 g, 0.023 mol) in anhydrous dichloromethane (100 mL) at 0° C. under nitrogen was added a solution of boron tribromide (1.0 M in dichloromethane, 27.6 mL, 0.0276 mol) dropwise over 40 minutes via a syringe pump. The reaction mixture was then stirred at room temperature for 17 hours, then quenched by the addition of absolute ethanol (50 mL). The mixture was stirred at room temperature for 1.5 hours then concentrated under reduced pressure to afford a dark oil. The oil was dissolved in 2.0 M aqueous sodium hydroxide solution (200 mL) and the resulting milky suspension extracted with diethyl ether (200 mL). The separated aqueous phase was then cooled to 0° C. and acidified to pH 1 by the addition of concentrated hydrochloric acid. The resulting milky suspension was extracted with ethyl acetate (300 mL), the separated organic phase washed with water (200 mL) and saturated brine (200 mL), dried over magnesium sulfate and concentrated under reduced pressure to afford a yellow oil. Purification by flash chromatography using a solvent gradient of 3 to 15% ethyl acetate in hexane gave 4.99 g (91%) of 2′,6′-dichloro-1,1′-biphenyl-2-ol as a white solid. MS (EI) m/z 238 (M+).
Name
2′,6′-dichloro-1,1′-biphenyl-2-yl methyl ether
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
27.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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